1-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
1-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
Brand Name:
Vulcanchem
CAS No.:
433707-46-1
VCID:
VC0398772
InChI:
InChI=1S/C17H16BrNO2/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2
SMILES:
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=C(C=C3)Br
Molecular Formula:
C17H16BrNO2
Molecular Weight:
346.2g/mol
1-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
CAS No.: 433707-46-1
Main Products
VCID: VC0398772
Molecular Formula: C17H16BrNO2
Molecular Weight: 346.2g/mol
CAS No. | 433707-46-1 |
---|---|
Product Name | 1-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline |
Molecular Formula | C17H16BrNO2 |
Molecular Weight | 346.2g/mol |
IUPAC Name | 2-(4-bromophenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Standard InChI | InChI=1S/C17H16BrNO2/c18-14-7-9-15(10-8-14)21-12-17(20)19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2 |
Standard InChIKey | UAVQRADFOYBUSN-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=C(C=C3)Br |
PubChem Compound | 730148 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume